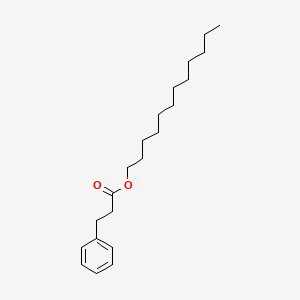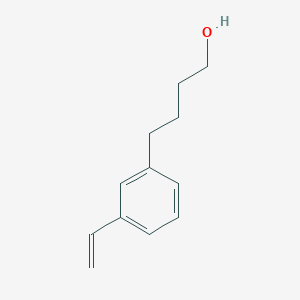![molecular formula C10H21ClOSi B14296693 Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane CAS No. 113948-79-1](/img/structure/B14296693.png)
Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a chlorobutene moiety, and a dimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 4-chlorobut-2-en-1-ol. The reaction is carried out in the presence of a base such as imidazole in a solvent like methylene chloride. The reaction proceeds with high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the chlorobutene moiety to butane derivatives.
Substitution: The chlorine atom in the chlorobutene moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are employed under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Butane derivatives.
Substitution: Various substituted butenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The tert-butyl and dimethylsilane groups provide steric hindrance, preventing unwanted side reactions. The chlorobutene moiety can undergo various transformations, making the compound versatile in synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl(4-iodobutoxy)dimethylsilane: Similar structure but with an iodine atom instead of chlorine.
Tert-butyl(4-bromobutoxy)dimethylsilane: Contains a bromine atom instead of chlorine.
Tert-butyl(4-fluorobutoxy)dimethylsilane: Features a fluorine atom in place of chlorine.
Uniqueness
Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of the chlorobutene moiety allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
113948-79-1 |
|---|---|
Molekularformel |
C10H21ClOSi |
Molekulargewicht |
220.81 g/mol |
IUPAC-Name |
tert-butyl-(4-chlorobut-2-enoxy)-dimethylsilane |
InChI |
InChI=1S/C10H21ClOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-7H,8-9H2,1-5H3 |
InChI-Schlüssel |
GVMKGJGEWZQVTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC=CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



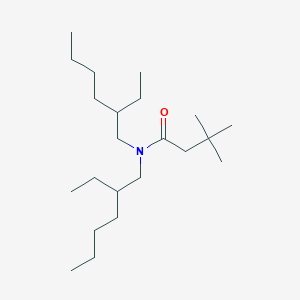
![Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide](/img/structure/B14296622.png)
![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)
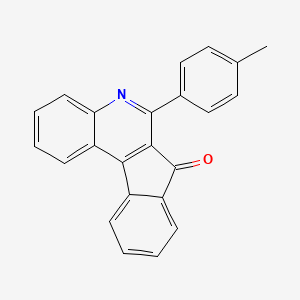
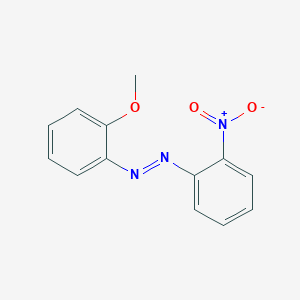
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile](/img/structure/B14296648.png)
![hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane](/img/structure/B14296651.png)
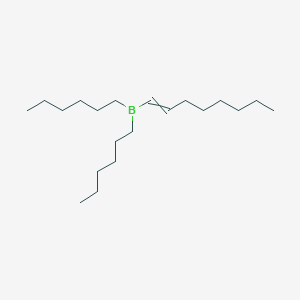
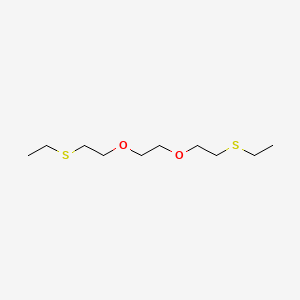
![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)
